1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone
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Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone is an organic compound characterized by its unique structure, which includes both dihydroxyphenyl and propylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone typically involves the reaction of 2,4-dihydroxybenzaldehyde with 4-propylphenol in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired ethanone derivative. Common catalysts used in this reaction include acidic or basic catalysts, depending on the specific conditions required.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may interact with enzymes and receptors, modulating their activity and leading to observed biological effects.
Comparison with Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(4-methylphenoxy)ethanone: Similar structure but with a methyl group instead of a propyl group.
1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: 1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone is unique due to the specific combination of dihydroxyphenyl and propylphenoxy groups, which confer distinct chemical and biological properties. The propyl group may influence the compound’s lipophilicity and interaction with biological membranes, differentiating it from its methyl and ethyl analogs.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-propylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-3-12-4-7-14(8-5-12)21-11-17(20)15-9-6-13(18)10-16(15)19/h4-10,18-19H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUPTWHEMHRALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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